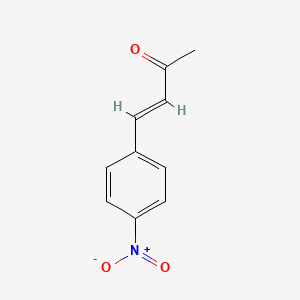

4-(4-Nitrophenyl)but-3-en-2-one

Description

Historical Context and Development

The development of this compound traces its origins to the broader historical exploration of chalcone derivatives and α,β-unsaturated carbonyl systems. The compound first appeared in chemical literature as researchers began systematically investigating the properties and potential applications of nitro-substituted chalcone analogs. The synthetic pathways leading to this compound emerged from classical organic chemistry methodologies, particularly those involving the condensation of aromatic aldehydes with methyl ketones.

The historical significance of this compound became more pronounced as organic chemists recognized the unique reactivity patterns associated with the combination of an α,β-unsaturated carbonyl system and a para-nitrophenyl substituent. Early synthetic efforts focused on developing efficient preparation methods that could reliably produce the compound in sufficient quantities for research applications. The compound gained particular attention during the expansion of chalcone chemistry research in the late twentieth century, when systematic studies of structure-activity relationships in chalcone derivatives became a priority in medicinal chemistry research.

Research developments in the synthesis of this compound have been closely linked to advances in understanding Michael addition reactions and electrophilic aromatic substitution mechanisms. The compound served as a model system for investigating how electron-withdrawing groups, particularly the nitro functionality, influence the reactivity of α,β-unsaturated carbonyl systems. Historical synthetic approaches have evolved from simple base-catalyzed condensation reactions to more sophisticated methodologies that allow for precise control of stereochemistry and reaction conditions.

Chemical Classification and Nomenclature

This compound belongs to the class of α,β-unsaturated ketones and specifically represents a substituted chalcone derivative. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as this compound, reflecting its structural composition of a four-carbon chain with a ketone functionality at position 2, a double bond between carbons 3 and 4, and a para-nitrophenyl substituent at position 4.

The compound exhibits multiple nomenclature variants in chemical literature, including p-nitrobenzalacetone, p-nitrobenzylideneacetone, and methyl p-nitrostyryl ketone. These alternative names reflect different approaches to describing the compound's structure and highlight its relationship to both benzalacetone derivatives and styryl ketone systems. The systematic International Union of Pure and Applied Chemistry name provides the most precise description of the molecular structure, while the common names often emphasize specific structural features or synthetic origins.

The chemical classification of this compound places it within several overlapping categories of organic compounds. As an α,β-unsaturated ketone, it exhibits characteristic reactivity patterns associated with conjugated carbonyl systems, including susceptibility to nucleophilic addition reactions and cycloaddition processes. The presence of the para-nitrophenyl group introduces additional electronic effects that significantly influence the compound's chemical behavior and physical properties.

Position in Chalcone Derivative Family

This compound occupies a distinctive position within the chalcone derivative family as a structurally simplified analog that retains key pharmacophoric elements while offering enhanced synthetic accessibility. Unlike traditional chalcones that feature two aromatic rings connected by an α,β-unsaturated carbonyl bridge, this compound contains only one aromatic ring system, making it a valuable model for structure-activity relationship studies.

The compound's relationship to the broader chalcone family is characterized by its preservation of the α,β-unsaturated carbonyl functionality that serves as the defining feature of chalcone pharmacology. Research has demonstrated that chalcone derivatives, including this compound, possess a ketoethylenic moiety that is critical for biological activity. The presence of this reactive α,β-unsaturated carbonyl group enables the compound to participate in Michael addition reactions and other nucleophilic processes that are central to chalcone bioactivity.

Comparative studies within the chalcone derivative family have revealed that this compound exhibits unique electronic properties due to the electron-withdrawing nature of the para-nitro substituent. This electronic character distinguishes it from other chalcone derivatives and contributes to its particular reactivity profile. The compound serves as an important reference point for understanding how substituent effects influence chalcone behavior and provides insights into the structure-activity relationships that govern chalcone pharmacology.

The classification of this compound within chalcone chemistry extends to its role as a synthetic precursor for more complex chalcone derivatives. The compound's relatively simple structure and well-defined reactivity make it an attractive starting material for the preparation of substituted chalcones through various chemical transformations. This synthetic utility has established the compound as a valuable building block in chalcone-focused medicinal chemistry programs.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its unique combination of structural simplicity and chemical versatility. The compound has served as a model system for investigating fundamental organic chemistry concepts, including electrophilic and nucleophilic reactivity patterns, stereochemical considerations in α,β-unsaturated systems, and the influence of aromatic substituents on carbonyl chemistry.

Research applications of this compound have encompassed diverse areas of organic synthesis and mechanistic studies. The compound has been extensively utilized in Michael addition reactions, where its electrophilic α,β-unsaturated carbonyl system serves as an acceptor for various nucleophiles. These studies have provided valuable insights into the factors that control regioselectivity and stereoselectivity in conjugate addition processes, contributing to the broader understanding of carbonyl chemistry.

The compound's role in organic chemistry research extends to its use as a substrate for investigating novel synthetic methodologies and reaction conditions. Studies have examined the compound's behavior under various catalytic systems, including phase transfer catalysis and aqueous reaction conditions. These investigations have contributed to the development of more environmentally friendly synthetic approaches and have demonstrated the compound's utility as a test substrate for evaluating new catalytic systems.

The importance of this compound in contemporary organic chemistry research is further emphasized by its role in advancing understanding of chalcone chemistry and its applications in drug discovery. The compound has been incorporated into quantitative structure-activity relationship studies that seek to identify optimal structural features for biological activity. These research efforts have utilized sophisticated computational and experimental approaches to correlate molecular descriptors with biological endpoints, contributing to the rational design of new therapeutic agents.

Propriétés

Numéro CAS |

946-49-6 |

|---|---|

Formule moléculaire |

C10H9NO3 |

Poids moléculaire |

191.18 g/mol |

Nom IUPAC |

(Z)-4-(4-nitrophenyl)but-3-en-2-one |

InChI |

InChI=1S/C10H9NO3/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h2-7H,1H3/b3-2- |

Clé InChI |

KMCRQJMZUHNLKJ-IHWYPQMZSA-N |

SMILES |

CC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |

SMILES isomérique |

CC(=O)/C=C\C1=CC=C(C=C1)[N+](=O)[O-] |

SMILES canonique |

CC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |

Autres numéros CAS |

3490-37-7 946-49-6 |

Origine du produit |

United States |

Méthodes De Préparation

4-(4-Nitrophenyl)but-3-en-2-one can be synthesized through several methods. One common synthetic route involves the aldol condensation reaction between 4-nitrobenzaldehyde and acetone. This reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to yield the desired product . Industrial production methods may involve similar reactions but are optimized for higher yields and purity, often using advanced catalytic systems and reaction conditions .

Analyse Des Réactions Chimiques

4-(4-Nitrophenyl)but-3-en-2-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions typically involve the conversion of the nitro group to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitrophenyl group can undergo electrophilic substitution reactions, where the nitro group is replaced by other substituents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

4-(4-Nitrophenyl)but-3-en-2-one has several scientific research applications:

Mécanisme D'action

The mechanism of action of 4-(4-Nitrophenyl)but-3-en-2-one involves its interaction with various molecular targets. The compound acts as an electrophile, participating in Michael addition reactions with nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the nitro group, which enhances the electrophilic character of the carbonyl carbon . The pathways involved in its reactions include nucleophilic addition and substitution mechanisms.

Comparaison Avec Des Composés Similaires

Key Properties :

- Optical Nonlinearity: Exhibits third-order nonlinear susceptibility (Reχ₃) in the range of 7.13 × 10⁻¹³ to 3.19 × 10⁻¹³ esu, measured via Z-scan techniques under Nd:YAG laser excitation (532 nm) .

- UV-Vis Absorption : Shows a maximum absorption at 323 nm due to the HOMO-LUMO transition of the α,β-unsaturated system .

- Synthesis : Synthesized via Claisen-Schmidt condensation of 4-nitrobenzaldehyde and acetone under microwave irradiation, yielding 46% .

- Safety : Classified as acute oral toxicity (Category 4) under GHS guidelines, requiring careful handling in laboratory settings .

Comparison with Similar Compounds

The following analysis compares 4-(4-nitrophenyl)but-3-en-2-one with structurally analogous α,β-unsaturated ketones, focusing on optical properties, electronic structure, and synthetic methodologies.

Optical Nonlinearity and Third-Order Susceptibility

Key Findings :

- The nitro derivative demonstrates higher initial Reχ₃ values than the dimethylamino analog but shows a decline with increasing concentration, whereas the dimethylamino compound exhibits an upward trend .

- Both compounds show linear dependence of η₂ on concentration, but the nitro-substituted variant achieves better linearity (R² > 0.99), attributed to enhanced thermal effects at higher particle densities .

Electronic Structure and UV-Vis Absorption

Key Findings :

- The nitro group reduces the HOMO-LUMO gap, shifting absorption to lower wavelengths compared to the dimethylamino analog .

- Electron-donating groups (e.g., dimethylamino) enhance conjugation, leading to bathochromic shifts .

Q & A

Q. What are the recommended safety protocols for handling 4-(4-Nitrophenyl)but-3-en-2-one in laboratory settings?

- Methodological Answer : Researchers must use nitrile or neoprene gloves inspected for integrity and employ flame-retardant, antistatic lab coats. Respiratory protection (e.g., NIOSH-certified N100/P3 respirators) is required if ventilation is inadequate. Storage should occur in干燥 (dry), well-ventilated areas away from strong oxidizers. Spills must be contained using inert absorbents and disposed of as hazardous waste per local regulations .

Q. How can the purity of synthesized this compound be validated?

- Methodological Answer : Melting point analysis (254–256°C) serves as a primary purity check. Complementary techniques include HPLC with UV detection (λ ~270 nm for nitroaromatic absorption) and TLC using silica gel plates (ethyl acetate/hexane eluent). Recrystallization from ethanol or acetone is recommended due to the compound’s moderate solubility in polar aprotic solvents .

Q. What synthetic routes are commonly employed for this compound?

- Methodological Answer : A Claisen-Schmidt condensation between 4-nitrobenzaldehyde and acetone under basic conditions (e.g., NaOH/EtOH) is a standard method. Reaction monitoring via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) ensures completion. Post-synthesis, acidification and vacuum filtration yield the crude product, which is purified via recrystallization .

Advanced Research Questions

Q. How can crystallographic software resolve structural ambiguities in this compound?

- Methodological Answer : SHELXL (for refinement) and WinGX (for data integration) are critical. For example, anisotropic displacement parameters in SHELXL refine thermal motion models, while WinGX’s ORTEP interface visualizes electron density maps. Twinning or disorder can be addressed using the Hooft parameter in SHELXL to validate probability distributions .

Q. How should researchers address discrepancies between experimental and computational spectroscopic data?

- Methodological Answer : For NMR, compare experimental shifts (e.g., δ 8.2–8.4 ppm for aromatic protons) with DFT-calculated values (Gaussian/B3LYP/6-311+G(d,p)). Deviations may indicate solvent effects or conformational flexibility. IR stretches (e.g., C=O at ~1680 cm) should cross-validate with harmonic frequency calculations. Adjust basis sets or solvent models in computational workflows to improve alignment .

Q. What strategies optimize the recrystallization of this compound given its high melting point?

- Methodological Answer : Use a mixed solvent system (e.g., DMF/water) to lower the crystallization temperature. Gradual cooling (1–2°C/min) from near-boiling DMF solutions minimizes kinetic trapping of impurities. Seed crystals can be introduced at 50–60°C to promote controlled nucleation. Monitor via hot-stage microscopy to avoid decomposition above 250°C .

Key Notes

- Safety : Acute toxicity data are limited; assume worst-case exposure scenarios and use fume hoods .

- Crystallography : SHELX suites are preferred for high-resolution refinements, while SIR97 aids in direct-method phasing .

- Synthesis : Scale-up requires careful exothermic control; adiabatic calorimetry is advised for reaction hazard assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.